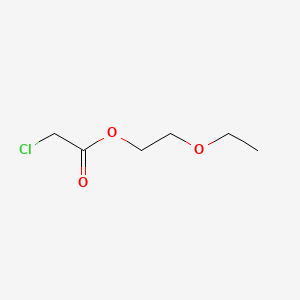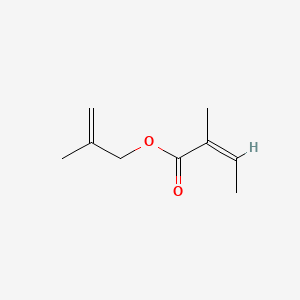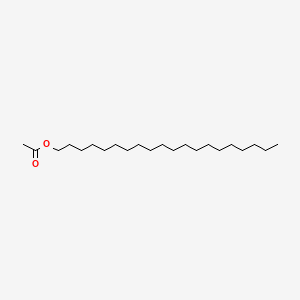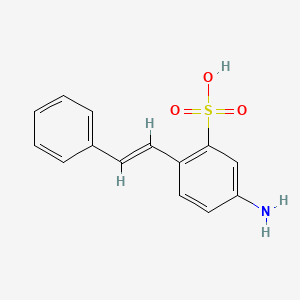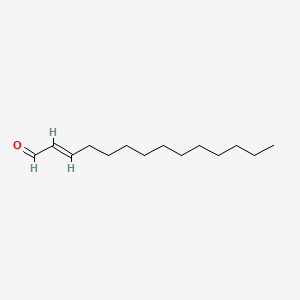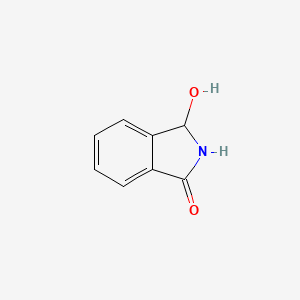
8-Quinolinecarboxamide
Overview
Description
8-Quinolinecarboxamide (8-QCA) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. 8-QCA is an aromatic heterocyclic compound, containing both a quinoline ring and a carboxamide group. It is a white to off-white crystalline solid with a molecular weight of approximately 140 g/mol. 8-QCA has a wide range of applications in scientific research, including its use as an organic fluorescent dye and as a biochemical tool for probing protein-protein interactions.
Scientific Research Applications
Anti-proliferative Agents
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents . They have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . These derivatives were compared to the reference standard Doxorubicin, and some showed promising results .
Apoptotic Inducers
These compounds have also been found to induce apoptosis, a process of programmed cell death . This was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .
Pim-1 Kinase Inhibitors
Quinoline-carboxamide derivatives have been studied for their inhibitory activity against Pim-1 kinase . Pim-1 kinase is a type of protein kinase, which are the main regulators of cell survival and proliferation . One of the compounds was found to be the most active with the percentage of inhibition 82.27% and IC50 equals 0.11 when compared to SGI-1776 as a reference standard .
Orally Bioavailable Drugs
In silico assessment of ADME properties of these compounds showed that all of the strongest compounds are orally bioavailable without blood–brain barrier penetration .
(Bio)reductively-Activated Prodrugs
Quinoline-8-carboxamide N-oxides have been studied as (bio)reductively-activated prodrugs . These are drugs that are metabolized in the body to become active.
Broad-Ranging Biological Effects
Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects .
Mechanism of Action
Target of Action
Quinoline-8-carboxamide, also known as 8-Quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
The compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . This interaction triggers apoptosis, a process of programmed cell death . Additionally, it exhibits inhibitory activity against Pim-1 kinase .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptotic pathway . The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 lead to the activation of apoptosis . This results in the death of cancer cells, thereby inhibiting their proliferation .
Pharmacokinetics
This suggests that the compound can be effectively absorbed and distributed in the body, metabolized, and then excreted, without affecting the central nervous system .
Result of Action
The compound’s action results in anti-proliferative activities against various cancer cell lines . Specifically, certain derivatives of quinoline-8-carboxamide have shown good anti-proliferative activities compared to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .
properties
IUPAC Name |
quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204243 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxamide | |
CAS RN |
55706-61-1 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

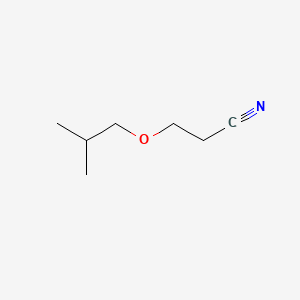
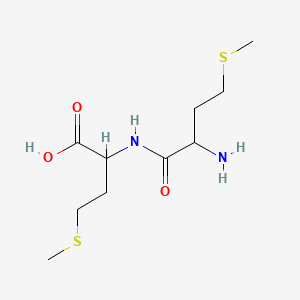

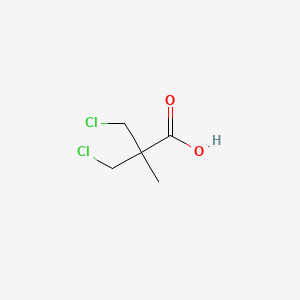
![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)
